2-[(5-chloropyridin-2-yl)amino]-N-[4-(dimethylamino)benzyl]-4-methyl-1,3-thiazole-5-carboxamide
Description
This compound features a central 4-methyl-1,3-thiazole core substituted at position 5 with a carboxamide group. The carboxamide nitrogen is linked to a 4-(dimethylamino)benzyl moiety, while position 2 of the thiazole is functionalized with a 5-chloropyridin-2-ylamino group. Such structural motifs are common in kinase inhibitors, where the thiazole ring acts as a hinge-binding domain, and the substituted pyridine and benzyl groups modulate solubility and target affinity . Synthesis typically involves coupling ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives with amines under classic coupling conditions, as described for analogous compounds .
Properties
IUPAC Name |
2-[(5-chloropyridin-2-yl)amino]-N-[[4-(dimethylamino)phenyl]methyl]-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5OS/c1-12-17(27-19(23-12)24-16-9-6-14(20)11-21-16)18(26)22-10-13-4-7-15(8-5-13)25(2)3/h4-9,11H,10H2,1-3H3,(H,22,26)(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBXVDLRHRAOSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=NC=C(C=C2)Cl)C(=O)NCC3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the pyridine/pyrimidine rings, modifications to the benzyl group, and changes to the heterocyclic core. Below is a comparative analysis:
Notes:
- The target compound’s 4-(dimethylamino)benzyl group likely enhances membrane permeability compared to sulfonamide or dichlorophenyl substituents in analogs .
- Dasatinib’s hydroxyethylpiperazine group improves aqueous solubility, a feature absent in the target compound but present in ’s analog .
- Melting points correlate with crystallinity; the benzenesulfonamide derivative (Compound 2) exhibits a higher melting point (254–255°C), suggesting stronger intermolecular interactions .
Solubility and Pharmacokinetics
- The 4-(dimethylamino)benzyl group in the target compound may confer moderate solubility, whereas polar groups (e.g., hydroxyethoxyethylpiperazinyl in ) significantly improve aqueous solubility .
- RP-HPLC retention times (e.g., 11.40 min for Compound 2) suggest moderate hydrophobicity, aligning with the target compound’s predicted logP .
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